molecular formula C8H7NO4 B13928158 3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1007386-68-6

3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13928158
CAS No.: 1007386-68-6
M. Wt: 181.15 g/mol
InChI Key: KUYFPJWLZXCSOC-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan derivatives with pyrrole derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted furan or pyrrole derivatives .

Scientific Research Applications

3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 2-(tert-Butyldimethylsilyloxy)methylfuro[3,2-b]pyridine-6-carboxylic acid

Uniqueness

3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1007386-68-6

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-(hydroxymethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H7NO4/c10-2-4-3-13-6-1-5(8(11)12)9-7(4)6/h1,3,9-10H,2H2,(H,11,12)

InChI Key

KUYFPJWLZXCSOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1OC=C2CO)C(=O)O

Origin of Product

United States

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